molecular formula C13H15N3 B13121966 (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B13121966
M. Wt: 213.28 g/mol
InChI Key: ARLUPHAGSNREHD-UHFFFAOYSA-N
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Description

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine (CAS Number 1006951-03-6) is an organic compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This benzenemethanamine derivative features a pyrazole ring substituted with a cyclopropyl group at the 3-position, linked to a phenylmethanamine group . This specific structure, incorporating both a cyclopropyl and a pyrazole moiety, is of significant interest in medicinal and organic chemistry for the synthesis of more complex, bioactive molecules . Compounds sharing this core scaffold are frequently investigated for their potential as modulators of biological targets. Research into analogous structures highlights their utility in developing selective inhibitors and receptor modulators . For instance, pyrazole-containing compounds are actively being explored in neuroscience research as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs), such as the M4 subtype, which is a promising target for neurodevelopmental and neurodegenerative diseases . Other research areas for similar scaffolds include the development of inhibitors for enzymes like Adenylyl Cyclase 1 (AC1), a target for chronic inflammatory pain . The presence of the primary amine group in (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine makes it a versatile building block (synthon) for further chemical functionalization, allowing researchers to create amide derivatives, salts, or incorporate it into larger molecular architectures . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

[4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C13H15N3/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9,14H2

InChI Key

ARLUPHAGSNREHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyclopropyl-1H-pyrazole Intermediate

  • The cyclopropyl-substituted pyrazole ring is typically synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.
  • The cyclopropyl substituent is introduced either via cyclopropyl-containing precursors or by cyclopropanation reactions on pyrazole derivatives.
  • Reaction conditions such as temperature, solvents (e.g., ethanol, DMF), and catalysts (acidic or basic) are optimized to favor the formation of the 3-cyclopropyl pyrazole ring.

Coupling to the Phenyl Ring

  • The pyrazole intermediate is coupled to a para-substituted benzyl halide or benzaldehyde derivative.
  • Common coupling methods include nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to form the C-N bond between the pyrazole nitrogen and the phenyl ring.
  • The para position of the phenyl ring is selected to ensure regioselectivity.

Introduction of the Methanamine Group

  • The benzyl position is functionalized to bear the methanamine group.
  • This is achieved via reduction of a benzyl nitrile or benzyl azide precursor using strong reducing agents such as lithium aluminum hydride (LiAlH4).
  • Alternatively, reductive amination of benzaldehyde derivatives with ammonia or amine sources under catalytic hydrogenation can be employed.
  • Protection/deprotection strategies may be used to prevent side reactions on the pyrazole ring or other sensitive groups.

Purification and Isolation

  • The final compound is typically isolated as a hydrochloride salt to improve solubility and stability.
  • Purification methods include recrystallization, chromatography (silica gel column chromatography), and solvent extraction.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC are used to confirm purity and structure.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Key Reaction Type Outcome/Notes
1 Cyclopropyl-substituted hydrazine or 1,3-dicarbonyl compound Acid/base catalyst, solvent (EtOH, DMF) Pyrazole ring cyclization Formation of 3-cyclopropyl-1H-pyrazole
2 3-Cyclopropyl-1H-pyrazole + para-substituted benzyl halide Pd-catalyst or nucleophilic substitution C-N bond formation Coupling of pyrazole to phenyl ring
3 Benzyl nitrile or benzaldehyde derivative LiAlH4 reduction or reductive amination Reduction to amine Introduction of methanamine group
4 Crude product Recrystallization, chromatography Purification Isolation of pure (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride

Research Findings and Optimization Notes

  • The choice of reducing agent critically affects yield and selectivity; lithium aluminum hydride is preferred for efficient reduction of nitriles to primary amines without affecting the pyrazole ring.
  • Pd-catalyzed coupling reactions provide high regioselectivity and yields, especially when using optimized ligands and solvents.
  • The cyclopropyl substituent on the pyrazole ring enhances the compound’s biological activity but requires careful control of reaction conditions to avoid ring-opening side reactions.
  • Purification as hydrochloride salt improves compound handling and solubility for downstream applications.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine has been evaluated for its potential as a p21-activated kinase 4 (PAK4) inhibitor, which plays a crucial role in cancer cell proliferation and survival. In vitro assays demonstrated that this compound effectively inhibited PAK4 activity, leading to reduced proliferation of human gastric cancer cells .

1.2 Neuroprotective Effects

Research has also highlighted the neuroprotective effects of pyrazole derivatives, including (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine. These compounds have shown promise in mitigating oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

2.1 Herbicidal Properties

The structural characteristics of (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine make it a candidate for herbicide development. Studies indicate that pyrazole derivatives can inhibit specific enzymes involved in plant growth regulation, offering a pathway for developing selective herbicides that target unwanted vegetation while preserving crop integrity .

Material Science

3.1 Polymer Development

In the realm of material science, the incorporation of (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. The compound's ability to act as a cross-linking agent can improve the durability and stability of various polymer products, making it valuable in coatings and composite materials .

Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInhibits PAK4 activity; reduces cancer cell proliferation
Neuroprotective EffectsMitigates oxidative stress-induced neuronal damage
Agricultural ScienceHerbicide DevelopmentInhibits plant growth regulation enzymes
Material SciencePolymer DevelopmentEnhances thermal and mechanical properties of polymers

Case Studies

Case Study 1: PAK4 Inhibition

In a study published in MDPI, researchers synthesized various pyrazole derivatives and evaluated their inhibitory effects on PAK4. Among these, (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine was identified as a potent inhibitor with an IC50 value significantly lower than that of other tested compounds, demonstrating its potential for further development as an anticancer therapeutic agent .

Case Study 2: Herbicidal Efficacy

A research project focused on the herbicidal properties of pyrazole derivatives found that (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine displayed effective inhibition against target weed species in controlled environments. The compound's mechanism involved disrupting metabolic pathways essential for plant growth, indicating its viability as a selective herbicide .

Mechanism of Action

The mechanism of action of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of pyrazole-phenyl-methanamine derivatives. Key structural variations among analogs include:

  • Pyrazole substituent position : Substituents on the pyrazole ring (e.g., cyclopropyl, methyl, or hydrogen) and their positions (e.g., 3-, 4-, or 5-) significantly influence molecular properties.
  • Phenyl substitution : The para-methanamine group on the phenyl ring is conserved in many analogs, but the linkage position (e.g., pyrazole attached to phenyl at position 1 or 4) varies.

Key Observations

Synthetic Yields :

  • Substituent position on the pyrazole directly impacts reaction efficiency. For example, (5-methyl-1H-pyrazol-3-yl)methanamine (91% yield) is synthesized more efficiently than (1H-pyrazol-4-yl)methanamine (41% yield), likely due to steric and electronic effects during coupling reactions .
  • The cyclopropyl group in the target compound may introduce synthetic challenges (e.g., ring strain or instability under standard conditions), though specific data are unavailable.

Bulkier substituents (e.g., cyclopropyl vs. methyl) may hinder rotational freedom, affecting conformational preferences in binding interactions .

NMR Spectral Differences :

  • In analogs like 13au–13ax , the ¹H NMR chemical shifts of methanamine protons vary between δ 3.4–4.2 ppm, depending on substituent-induced deshielding. The cyclopropyl group in the target compound could further shift these signals due to anisotropic effects.

Biological Relevance: Pyrazole-methanamine derivatives are frequently explored as kinase inhibitors.

Biological Activity

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine, a compound featuring a cyclopropyl-substituted pyrazole, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine involves several steps, typically starting from commercially available precursors. The cyclopropyl group is introduced via cyclopropanation reactions, followed by the formation of the pyrazole ring through hydrazine or hydrazone intermediates. The final product is usually obtained through reductive amination or direct amine coupling with appropriate aryl halides.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of related pyrazole derivatives, highlighting their potential against various pathogens. For instance, compounds similar to (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine have shown promising results in inhibiting Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) in the low micromolar range .

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Analogous compounds targeting PfATP4 have demonstrated efficacy against malaria parasites, indicating that modifications in the pyrazole structure can enhance activity against parasitic infections .

Cytotoxicity and Selectivity

The selectivity index (SI) is crucial for evaluating potential cytotoxic effects. In studies involving related compounds, SI values were calculated by comparing cytotoxicity in human cell lines to antimicrobial efficacy. Compounds exhibiting high SI values are considered safer for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the SAR of (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine is essential for optimizing its biological activity. Key findings include:

Substituent Effect on Activity Remarks
Cyclopropyl groupEnhances binding affinityStabilizes the pyrazole conformation
Aryl substitutionsVarying effects on potencyPara-substituted analogs showed higher activity than meta
Functional groupsPolar groups improve solubilityIncreased solubility correlates with enhanced bioavailability

Case Studies

  • Antitubercular Activity : A study demonstrated that derivatives of pyrazolylpyrimidinones exhibited significant antitubercular activity with MIC values ranging from 2 μM to 9 μM, emphasizing the importance of substituents on the pyrazole ring for maintaining activity against Mtb .
  • Antimalarial Efficacy : In a mouse model of malaria, optimized derivatives showed up to 30% reduction in parasitemia at dosages of 40 mg/kg, showcasing the potential of these compounds in treating malaria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often synthesized by reacting 4-(chloromethyl)benzylamine with cyclopropane-substituted pyrazoles under alkaline conditions. Key intermediates should be characterized using NMR (¹H/¹³C) to confirm regioselectivity and GC-MS to detect side products (e.g., unreacted precursors or dimerization byproducts). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can the compound's stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–12) and temperatures (25–60°C). Monitor degradation via HPLC-UV at λ = 254 nm. Compare retention times with reference standards to identify degradation products. For thermal stability, use TGA/DSC to determine decomposition thresholds (e.g., exothermic peaks at >200°C may indicate instability) .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) provides sensitivity for detecting impurities at ppm levels. For non-polar byproducts, GC-FID is suitable. Validate methods per ICH Q2(R1) guidelines, ensuring linearity (R² >0.99) and LOQ ≤0.1% .

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on the cyclopropyl-pyrazole moiety’s hydrogen-bonding potential and aromatic π-π stacking. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD values) .

Q. What experimental designs are appropriate for assessing the compound's environmental fate and ecotoxicological effects?

  • Methodological Answer : Follow OECD Test Guidelines:

  • Biodegradation : Use OECD 301F (manometric respirometry) to assess mineralization rates in activated sludge.
  • Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values.
  • Bioaccumulation : Calculate log Kow via shake-flask method and correlate with BCF (bioconcentration factor) predictions .

Q. How can reaction mechanisms for substituent modifications (e.g., oxidation of the methanamine group) be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or D₂O) to track reaction pathways. For oxidation studies with KMnO₄/H₂O₂, employ in situ FTIR to detect intermediates like imines or nitriles. Compare kinetic data (Arrhenius plots) under varying conditions to propose rate-limiting steps .

Q. What strategies mitigate cytotoxicity during in vitro pharmacological testing?

  • Methodological Answer : Pre-screen with MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values. Structural modifications (e.g., replacing the cyclopropyl group with bulkier substituents) can reduce non-specific membrane interactions. Use flow cytometry to differentiate apoptosis from necrosis .

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